Cymoxanil-mancozeb mixt.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cymoxanil-mancozeb mixture is a widely used fungicidal combination that provides both protective and curative action against a variety of plant pathogens. Cymoxanil is a foliar fungicide with local systemic activity, while mancozeb is a multi-site fungicide that inhibits multiple enzyme systems in fungi. This combination is particularly effective against diseases like late blight in potatoes and tomatoes, as well as downy mildew in various crops .

準備方法

Synthetic Routes and Reaction Conditions

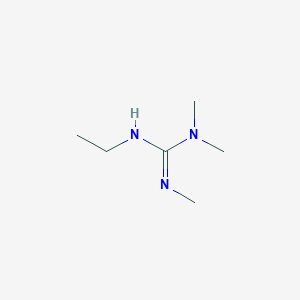

Cymoxanil: is synthesized through a multi-step process involving the reaction of ethyl isocyanate with cyanoacetamide, followed by methoxylation and subsequent cyclization to form the final product . The reaction conditions typically involve moderate temperatures and the use of organic solvents like acetonitrile.

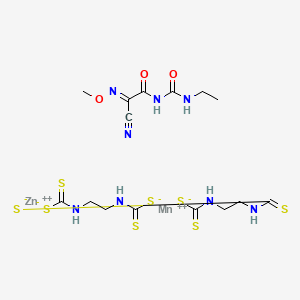

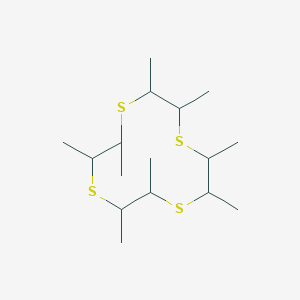

Mancozeb: is produced by reacting manganese sulfate and zinc sulfate with ethylene bisdithiocarbamate (EBDC) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of cymoxanil involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. Mancozeb production, on the other hand, involves continuous processes where the reactants are fed into reactors, and the product is continuously removed and processed .

化学反応の分析

Types of Reactions

Cymoxanil: undergoes hydrolysis under acidic and basic conditions, leading to the formation of cyanoacetic acid and ethylurea . It also undergoes oxidation and reduction reactions, although these are less common.

Mancozeb: is stable under neutral conditions but decomposes under acidic conditions to release carbon disulfide and ethylene thiourea . It can also undergo oxidation to form various sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Oxygen, hydrogen peroxide

Reduction: Reducing agents like sodium borohydride

Major Products

Cymoxanil: Cyanoacetic acid, ethylurea

Mancozeb: Carbon disulfide, ethylene thiourea

科学的研究の応用

Cymoxanil-mancozeb mixture is extensively used in agricultural research to study its efficacy against various plant pathogens. It is also used in environmental studies to understand its impact on non-target organisms and soil health . In addition, this mixture is used in formulation studies to develop new and improved fungicidal products .

作用機序

Cymoxanil: penetrates plant tissues and inhibits the synthesis of nucleic acids in fungal cells, thereby preventing their growth and reproduction . It acts locally within the plant and has both protective and curative properties.

Mancozeb: acts by inhibiting multiple enzyme systems in fungi, particularly those involved in lipid metabolism and respiration . It disrupts the production of adenosine triphosphate (ATP), leading to the death of fungal cells.

類似化合物との比較

Similar Compounds

Dimethomorph: Another fungicide used against downy mildew and late blight.

Oxathiapiprolin: Used for controlling oomycete pathogens, it inhibits oxysterol-binding protein (OSBP) in fungi.

Mandipropamid: A CAA fungicide that inhibits cellulose synthesis in fungi.

Uniqueness

- The combination of cymoxanil and mancozeb provides a broad spectrum of activity and reduces the risk of resistance development due to their different modes of action .

- Cymoxanil’s local systemic activity complements mancozeb’s multi-site action, making the mixture highly effective against a wide range of pathogens .

特性

CAS番号 |

63665-25-8 |

|---|---|

分子式 |

C15H22MnN8O3S8Zn |

分子量 |

739.2 g/mol |

IUPAC名 |

zinc;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b11-5+;;;; |

InChIキー |

UZVNCLCLJHPHIF-NOJKMYKQSA-J |

異性体SMILES |

CCNC(=O)NC(=O)/C(=N/OC)/C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

正規SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)

![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)